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molecular formula C11H18FNO3 B1524607 Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate CAS No. 644982-12-7

Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate

Cat. No. B1524607
M. Wt: 231.26 g/mol
InChI Key: IDKJZSHWZNDJJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987251B2

Procedure details

The product from Step A was dissolved in DMSO (200 mL) and H2O (8.29 g, 460 mmol) followed by addition of LiCl (19.5 g, 460 mmol). The solution was warmed to 125° C. and the mixture was stirred overnight. The mixture was cooled to ambient temperature and partitioned between EtOAc (2.5 L) and water:brine (1:1, 2.0 L). The mixture was filtered through activated charcoal over Celite, which was washed with EtOAc, forming visible layers. The organic layer was dried over Na2SO4, filtered and concentrated. The crude product was purified by column chromatography (10 to 80% EtOAc/hexanes) providing 4.5 g (21%) of the product as a thick pale orange oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
8.29 g
Type
reactant
Reaction Step Two
Name
Quantity
19.5 g
Type
reactant
Reaction Step Two
Yield
21%

Identifiers

REACTION_CXSMILES
[F:1][CH:2]1[CH2:8][N:7]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:6][CH2:5][CH:4](C(OCC)=O)[C:3]1=[O:21].O.[Li+].[Cl-]>CS(C)=O>[F:1][CH:2]1[C:3](=[O:21])[CH2:4][CH2:5][CH2:6][N:7]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:8]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1C(C(CCN(C1)C(=O)OC(C)(C)C)C(=O)OCC)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
8.29 g
Type
reactant
Smiles
O
Name
Quantity
19.5 g
Type
reactant
Smiles
[Li+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc (2.5 L) and water:brine (1:1, 2.0 L)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through activated charcoal over Celite, which
WASH
Type
WASH
Details
was washed with EtOAc
CUSTOM
Type
CUSTOM
Details
forming visible layers
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (10 to 80% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1CN(CCCC1=O)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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